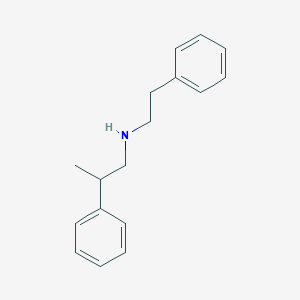
5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a benzimidazole derivative that can be synthesized using various methods, and its mechanism of action is still being explored.
Wirkmechanismus
The mechanism of action of 5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole is still being explored. It is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It is also thought to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory markers in the body. It has also been found to inhibit the growth of certain cancer cells and bacteria. Additionally, it has been found to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole in lab experiments is its potential anti-inflammatory and anti-tumor activities. It also has potential as an anti-cancer agent. However, one of the limitations is that its mechanism of action is still being explored, which makes it difficult to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on 5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole. One direction is to further explore its mechanism of action and its potential use as an anti-cancer agent. Another direction is to investigate its potential use as an anti-inflammatory agent. Additionally, research could be conducted on its potential use as an antimicrobial agent. Finally, further studies could be done to explore its potential as an antioxidant.
In conclusion, 5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential applications.
Synthesemethoden
5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole can be synthesized using various methods. One of the methods involves reacting 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The 2-fluorobenzoyl chloride is then reacted with 2-mercaptoaniline to form 2-(methylsulfanyl)-1H-benzimidazole-5-carboxylic acid. The acid is then esterified with ethanol to form 5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole.
Wissenschaftliche Forschungsanwendungen
5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole has potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-tumor activities. It has also been studied for its potential use as an anti-cancer agent. Additionally, it has been found to inhibit the growth of certain bacteria and fungi.
Eigenschaften
Produktname |
5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole |
|---|---|
Molekularformel |
C19H19FN2O3S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(5,6-diethoxy-2-methylsulfanylbenzimidazol-1-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C19H19FN2O3S/c1-4-24-16-10-14-15(11-17(16)25-5-2)22(19(21-14)26-3)18(23)12-8-6-7-9-13(12)20/h6-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
WZJKJSGGULRFCX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)N=C(N2C(=O)C3=CC=CC=C3F)SC)OCC |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=C(N2C(=O)C3=CC=CC=C3F)SC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)










![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
